molecular formula C21H23ClN4O2 B5402214 (E)-3-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

(E)-3-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

Cat. No.: B5402214
M. Wt: 398.9 g/mol
InChI Key: QWEDYBJNWFBJMQ-SOFGYWHQSA-N
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Description

(E)-3-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: Introduction of the chloro and methyl groups on the pyrazole ring.

    Aldol condensation: This step involves the reaction of the pyrazole derivative with an aldehyde or ketone to form the propenone structure.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxidized forms.

    Reduction: Reduction of the propenone double bond to form saturated derivatives.

    Substitution: Halogenation, alkylation, or acylation reactions on the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(E)-3-{3-[(4-CHLORO

Properties

IUPAC Name

(E)-3-[3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]-1-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2/c1-13-18(12-25(4)23-13)19(27)8-6-16-7-9-20(28-5)17(10-16)11-26-15(3)21(22)14(2)24-26/h6-10,12H,11H2,1-5H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEDYBJNWFBJMQ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C=CC(=O)C3=CN(N=C3C)C)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=C/C(=O)C3=CN(N=C3C)C)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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